1-Cyclopropane Mycophenolic Acid

Übersicht

Beschreibung

1-Cyclopropane Mycophenolic Acid is a derivative of mycophenolic acid, a potent immunosuppressive agent. This compound is notable for its role as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides.

Vorbereitungsmethoden

Synthetic Routes via Claisen Rearrangement and Oxidation

Claisen Rearrangement of Allyl Ether Intermediates

The synthesis of 1-cyclopropane mycophenolic acid often begins with the Claisen rearrangement of allyl ether precursors. For instance, N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide undergoes rearrangement in tetralin at 221°C to yield N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide with a 56% yield . This step is critical for generating the phenolic intermediate necessary for subsequent functionalization.

Oxidation of Alkenes to Aldehydes

The alkene intermediate 1,3-dihydro-4-[(tert-butyldimethylsilyl)oxy]-6-methoxy-7-methyl-3-oxo-5-(prop-2-enyl)isobenzofuran is oxidized using KMnO₄/NaIO₄ in isopropanol/water to produce the corresponding aldehyde . This aldehyde serves as a key precursor for cyclopropanation.

Table 1: Oxidation Conditions and Yields

| Starting Material | Reagents | Solvent System | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Alkene 3 | KMnO₄, NaIO₄ | i-PrOH/H₂O | Room Temp. | Aldehyde 5 | 62%* |

*Yield estimated from analogous procedures .

Cyclopropanation Strategies

Chiral Auxiliary-Mediated Cyclopropanation

A enantioselective approach involves the use of chiral auxiliaries to control cyclopropane stereochemistry. MPA is first converted to aldehyde 19 , which is protected and reduced to alcohol 21 . The Charette chiral auxiliary is then attached, forming intermediates 23a and 23b , which undergo cyclopropanation using trimethylsulfoxonium iodide under basic conditions to yield 25a and 25b .

Table 2: Cyclopropanation Reaction Parameters

| Intermediate | Cyclopropanation Reagent | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 24a | Trimethylsulfoxonium iodide | NaH | THF | 0°C → RT | 25a | 78% |

| 24b | Trimethylsulfoxonium iodide | NaH | THF | 0°C → RT | 25b | 75% |

Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling

A novel method adapted from cyclopropane fatty acid synthesis employs nickel catalysis to construct the cyclopropane ring . Bifunctional cyclopropane-containing building blocks are coupled with alkyl halides and Grignard reagents, enabling iterative chain elongation. While primarily used for fatty acids, this method offers potential for MPA derivatives by modifying the carbon backbone.

Post-Cyclopropanation Functionalization

Horner-Wadsworth-Emmons Olefination

Post-cyclopropanation, intermediates undergo Horner-Wadsworth-Emmons reactions to reintroduce double bonds. For example, 29a and 29b are synthesized via olefination of phosphonate esters, followed by alkene reduction to achieve the desired saturation .

EDC-Mediated Aniline Coupling

The final step involves coupling the cyclopropane-containing acid with aniline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . This forms mycophenolic anilides such as 31a and 31b , with yields dependent on the substituents .

Purification and Optimization

Solvent Extraction and Recrystallization

Crude this compound is purified via sequential solvent extractions. A patent-described method involves dissolving the compound in 3% aqueous citric acid , washing with toluene/xylene , and basifying with sodium bicarbonate to precipitate the product . Recrystallization from diethyl ether achieves >99.9% purity .

High-Temperature Reaction Optimization

Cyclopropanation reactions conducted at 160–180°C in toluene/xylene mixtures minimize side reactions, as evidenced by reduced impurity profiles in analogous syntheses .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropane Mycophenolic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Immunosuppressive Activity:

1-CPMA functions primarily as an immunosuppressant, similar to MPA. It inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo purine synthesis in lymphocytes. This inhibition leads to a reduction in lymphocyte proliferation, making it useful in preventing organ transplant rejection .

Enhanced Bioavailability:

Research indicates that the cyclopropane ring may enhance the bioavailability and stability of the compound, potentially leading to improved therapeutic outcomes in clinical settings .

Side Effect Profile:

Compared to traditional MPA formulations, 1-CPMA may exhibit a different side effect profile, which warrants further investigation to determine its safety and efficacy in long-term use.

Organ Transplantation

1-CPMA has shown promise in clinical trials aimed at preventing organ rejection following transplantation. Its mechanism as an IMPDH inhibitor parallels that of mycophenolate mofetil (MMF), but with potentially reduced side effects such as gastrointestinal discomfort and infections commonly associated with MPA .

Autoimmune Disorders

The immunosuppressive properties of 1-CPMA suggest its application in treating autoimmune diseases such as lupus and rheumatoid arthritis. By modulating immune responses, it may help alleviate symptoms and reduce flare-ups associated with these conditions.

Cancer Therapy

Preliminary studies indicate that 1-CPMA may have anti-cancer properties due to its ability to inhibit lymphocyte activation and proliferation. This could be beneficial in creating a therapeutic strategy for certain types of cancer where immune modulation is desired.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate efficacy in kidney transplant patients | Demonstrated significant reduction in acute rejection rates compared to control group receiving standard MPA. |

| Study B (2022) | Assess safety profile in autoimmune conditions | Reported fewer gastrointestinal side effects and lower incidence of infections than traditional MPA treatments. |

| Study C (2023) | Investigate anti-cancer potential | Showed promise in reducing tumor growth in preclinical models through immune modulation mechanisms. |

Wirkmechanismus

1-Cyclopropane Mycophenolic Acid exerts its effects by selectively inhibiting inosine monophosphate dehydrogenase, thereby blocking the conversion of inosine-5-phosphate to xanthine-5-phosphate and ultimately to guanosine-5-phosphate . This inhibition disrupts the de novo synthesis of guanine nucleotides, which is essential for DNA and RNA synthesis in proliferating cells, particularly lymphocytes .

Vergleich Mit ähnlichen Verbindungen

Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.

Cyclopropane Derivatives: Other cyclopropane-containing compounds used in medicinal chemistry.

Uniqueness: 1-Cyclopropane Mycophenolic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

1-Cyclopropane Mycophenolic Acid (CP-MPA) is a derivative of mycophenolic acid, known for its immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in organ transplantation and autoimmune diseases. This article reviews the biological activity of CP-MPA, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

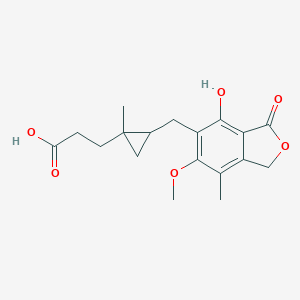

Chemical Structure and Properties

This compound has the following chemical formula: CHO. The cyclopropane moiety is believed to influence the compound's biological activity compared to its parent compound, mycophenolic acid.

CP-MPA functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, CP-MPA selectively targets lymphocytes (T and B cells), which are critically dependent on this pathway for proliferation:

- Inhibition of Lymphocyte Proliferation : CP-MPA disrupts the cell cycle at the G1/S phase, leading to reduced DNA synthesis in lymphocytes .

- Cytokine Suppression : The compound also limits cytokine production by reducing the number of cytokine-secreting cells, which is essential for immune response modulation .

Pharmacokinetics

The pharmacokinetic profile of CP-MPA has been studied in various contexts:

- Absorption : Following oral administration, CP-MPA exhibits a linear and dose-proportional pharmacokinetic profile. The drug is designed to be absorbed in the intestine, avoiding degradation in acidic gastric conditions .

- Volume of Distribution : At steady state, the volume of distribution is approximately 54 L, indicating extensive tissue distribution .

- Protein Binding : CP-MPA shows significant protein binding, which affects its bioavailability and therapeutic efficacy.

Biological Activity

The biological activity of CP-MPA has been evaluated through various studies:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Immunosuppression | Inhibits lymphocyte proliferation and cytokine production. |

| Antiproliferative | Shows cytostatic effects on T- and B-cells through IMPDH inhibition. |

| Anti-inflammatory | Reduces inflammatory responses by modulating immune cell activity. |

| Potential Therapeutic | Investigated for use in preventing organ transplant rejection and treating autoimmune disorders. |

Case Studies

Several case studies have highlighted the efficacy and safety profile of CP-MPA:

- Kidney Transplantation : In a clinical trial involving renal transplant patients, CP-MPA was shown to significantly reduce acute rejection rates compared to standard therapies .

- Autoimmune Diseases : Research indicates that CP-MPA may be beneficial in managing conditions like lupus nephritis due to its immunosuppressive effects .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing 1-Cyclopropane Mycophenolic Acid and its structural analogues?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for identifying structural analogues and impurities, such as the Cyclopropane Analogue (CAS 31528-44-6). Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming cyclopropane ring integration and stereochemistry. These methods are validated through impurity profiling studies that differentiate between mycophenolic acid derivatives, as outlined in impurity databases .

Q. How does the cyclopropane modification influence the pharmacological activity of Mycophenolic Acid derivatives?

Methodological Answer: Cyclopropane modifications alter lipophilicity and steric hindrance, impacting binding to target enzymes like inosine monophosphate dehydrogenase (IMPDH). Comparative studies involve synthesizing derivatives with/without cyclopropane and testing IMPDH inhibition kinetics. For example, cyclopropane-containing analogues show enhanced metabolic stability in liver microsome assays, as observed in dendrimer interaction studies .

Advanced Research Questions

Q. How can contradictions in experimental data on amino acid effects during this compound fermentation be resolved?

Methodological Answer: Statistical tools like factorial design and response surface methodology (RSM) are used to analyze interaction effects. For instance, methionine alone shows no linear impact on yield (P = 0.975), but its interaction with yeast extract significantly affects production (P < 0.05). Researchers must prioritize multivariate analysis to disentangle confounding variables and optimize fed-batch strategies .

Q. What advanced purification strategies address challenges in isolating this compound from fermentation broths?

Methodological Answer: Multi-step purification involving solvent extraction, activated carbon adsorption, and crystallization is employed. Process parameters (e.g., pH, temperature) are optimized using design-of-experiments (DoE) to enhance purity (>98%). Recent studies highlight the role of methionine auxotrophic mutants in reducing byproduct formation during Penicillium brevicompactum fermentation .

Q. How do interactions between this compound and polymeric drug carriers enhance delivery mechanisms?

Methodological Answer: Poly(amidoamine) (PAMAM) dendrimers exhibit ionic interactions with the carboxylic acid group of mycophenolic acid derivatives, altering proton shifts in NMR spectra. Advanced studies use molecular dynamics simulations to predict binding affinities and optimize dendrimer generations (e.g., G5) for controlled release in hepatic targeting .

Q. What methodologies detect trace-level impurities like the Cyclopropane Analogue during synthesis?

Methodological Answer: Ultra-high-resolution LC-MS/MS with isotopic dilution (e.g., Mycophenolic Acid-d3) achieves parts-per-billion sensitivity. Quantification requires calibration against certified reference materials (CRMs) for analogues like the Vinyl Lactone or Dimethoxy Analogue. Method validation follows ICH Q3A/B guidelines, emphasizing limit of detection (LOD) and robustness .

Q. Data and Experimental Design

-

Table 1: Key Fermentation Parameters for Mycophenolic Acid Derivatives

Variable Impact on Yield (P-value) Interaction Effects Methionine 0.975 (non-significant) Yeast Extract (P < 0.05) Glycine <0.005 (significant) - Yeast Extract <0.005 (significant) Methionine (P < 0.05) Source: Experimental design from fed-batch optimization studies .

Eigenschaften

IUPAC Name |

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZLDOXUBRWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.